molecular formula C23H13N B14241888 Benzonitrile, 4-(1-pyrenyl)- CAS No. 400822-60-8

Benzonitrile, 4-(1-pyrenyl)-

Cat. No.: B14241888
CAS No.: 400822-60-8
M. Wt: 303.4 g/mol
InChI Key: TXORPUFDVKEWLZ-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(1-pyrenyl)-, is a para-substituted aromatic nitrile featuring a pyrenyl group, a polycyclic aromatic hydrocarbon (PAH) known for its extended π-conjugation and fluorescence properties. Pyrenyl groups are typically associated with applications in organic electronics, sensors, and fluorescent probes due to their strong electron delocalization and photostability . The nitrile group at the para position may enhance polarity and serve as a reactive handle for further functionalization, as seen in Suzuki-Miyaura coupling reactions for analogous compounds .

Properties

CAS No.

400822-60-8

Molecular Formula

C23H13N

Molecular Weight

303.4 g/mol

IUPAC Name

4-pyren-1-ylbenzonitrile

InChI

InChI=1S/C23H13N/c24-14-15-4-6-16(7-5-15)20-12-10-19-9-8-17-2-1-3-18-11-13-21(20)23(19)22(17)18/h1-13H

InChI Key

TXORPUFDVKEWLZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzonitrile, 4-(1-pyrenyl)-, typically involves the reaction of pyrene with benzonitrile under specific conditions. One common method is the Friedel-Crafts acylation, where pyrene is reacted with benzonitrile in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .

Industrial Production Methods: Industrial production of benzonitrile, 4-(1-pyrenyl)-, follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters such as temperature, pressure, and catalyst concentration to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like chromatography and recrystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: Benzonitrile, 4-(1-pyrenyl)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrene derivatives, amines, and quinones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Benzonitrile, 4-(1-pyrenyl)-, has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which benzonitrile, 4-(1-pyrenyl)-, exerts its effects is primarily through its ability to participate in charge-transfer processes. The compound’s unique structure allows for efficient electron transfer between the pyrene and benzonitrile moieties, facilitating various photophysical and chemical reactions. Molecular targets and pathways involved include interactions with electron-rich or electron-deficient species, leading to the formation of charge-transfer complexes .

Comparison with Similar Compounds

Table 1: Key Properties of Benzonitrile Derivatives

Compound Name Substituent Molecular Formula Key Applications/Properties Reference Evidence
4-(1-Pyrenyl)benzonitrile (hypothetical) Pyrenyl C₂₃H₁₃N Fluorescence, OLEDs, sensors (inferred) N/A
4-(1-Piperidinylmethyl)benzonitrile Piperidinylmethyl C₁₃H₁₆N₂ Pharmaceutical intermediates
4-(1-Methylethyl)benzonitrile Isopropyl C₁₀H₁₁N Hydrophobic solvents, fragrances
4-(Pyridin-4-ylcarbonyl)benzonitrile Pyridinylcarbonyl C₁₃H₈N₂O Catalytic synthesis (79% yield via FeCl₂)
4-(1H-1,2,4-Triazol-1-yl)benzonitrile Triazole-ethenyl C₁₅H₁₁N₃ Cytotoxic activity (vs. MCF-7, T47D cell lines)
4-(Phenoxazin-10-yl)benzonitrile Phenoxazine-carbazole C₂₇H₁₇N₃O TADF materials for OLEDs

Key Observations:

  • Electronic Effects : Pyrenyl’s extended π-system likely enhances fluorescence and electron transport compared to smaller substituents like isopropyl . The pyridinylcarbonyl group (electron-withdrawing) in 4-(Pyridin-4-ylcarbonyl)benzonitrile may increase reactivity in cross-coupling reactions .
  • Biological Activity : Triazole-substituted benzonitriles (e.g., compound 1c) exhibit potent cytotoxicity, suggesting that substituent polarity and hydrogen-bonding capacity influence bioactivity .

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